molecular formula C14H10O2 B14633525 6-methoxy-1H-phenalen-1-one CAS No. 55667-75-9

6-methoxy-1H-phenalen-1-one

Cat. No.: B14633525
CAS No.: 55667-75-9
M. Wt: 210.23 g/mol
InChI Key: GERKERNYWVDYCC-UHFFFAOYSA-N
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Description

6-methoxy-1H-phenalen-1-one is an aromatic ketone with the molecular formula C14H10O2. This compound belongs to the phenalenone family, which is known for its unique structural properties and stability. Phenalenones are non-benzenoid aromatic compounds that have attracted significant attention due to their remarkable stability and interesting photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1H-phenalen-1-one can be achieved through various synthetic routes. One common method involves the Friedel–Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. Another method includes the Jacobsen–Katsuki epoxidation, which is used to introduce an epoxide group into the molecule .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1H-phenalen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenalenones, quinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-methoxy-1H-phenalen-1-one involves its ability to generate singlet oxygen upon photoexcitation. This singlet oxygen can then react with various biological targets, leading to oxidative damage and antimicrobial effects. The compound’s high singlet oxygen quantum yield makes it an effective photosensitizer in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. Its high singlet oxygen quantum yield and stability make it particularly valuable in applications such as photodynamic therapy and fluorescence-based studies .

Properties

CAS No.

55667-75-9

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

6-methoxyphenalen-1-one

InChI

InChI=1S/C14H10O2/c1-16-13-8-6-9-5-7-12(15)10-3-2-4-11(13)14(9)10/h2-8H,1H3

InChI Key

GERKERNYWVDYCC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=C3C2=C(C=C1)C=CC3=O

Origin of Product

United States

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